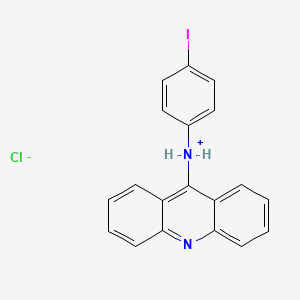
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. This compound is characterized by its unique structure, which includes a xanthene core that is partially hydrogenated, resulting in an octahydro derivative. It is used in various chemical and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can further hydrogenate the compound or reduce specific functional groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds .
科学的研究の応用
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its biological activity. The pathways involved often depend on the specific application and the nature of the interactions at the molecular level .
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar partially hydrogenated structure but differ in their functional groups and specific applications.
1-Phenanthrenecarboxaldehyde derivatives: These compounds have similar core structures but vary in their substituents and resulting chemical properties.
Uniqueness
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one is unique due to its specific xanthene core and the degree of hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2,3,4,5,6,7,8,10a-octahydroxanthen-1-one |
InChI |
InChI=1S/C13H16O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h8,12H,1-7H2 |
InChIキー |
TVBFEHXFAVPELO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=C(CCCC3=O)OC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
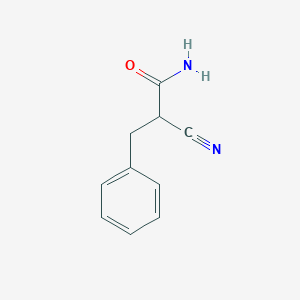
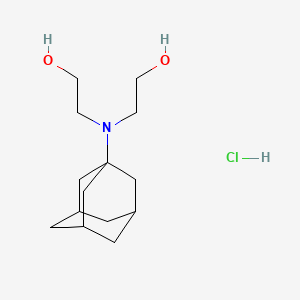
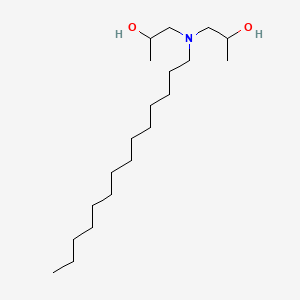
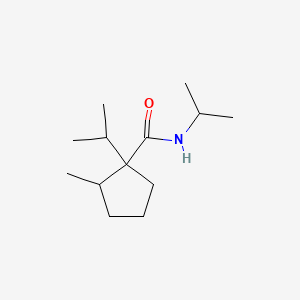
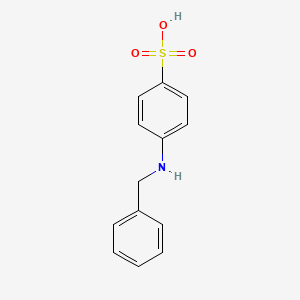
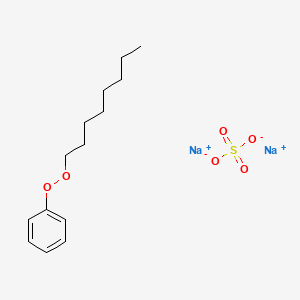
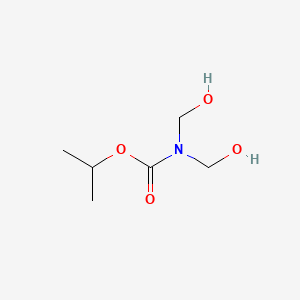

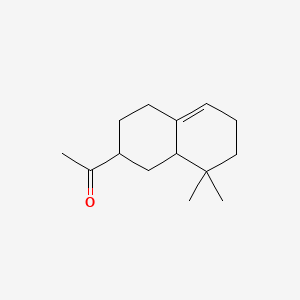
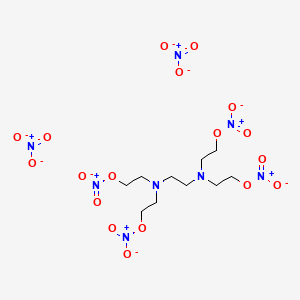
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
